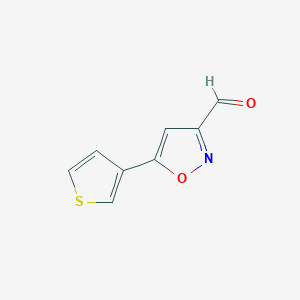

5-(3-Thienyl)-3-isoxazolecarboxaldehyde

Description

5-(3-Thienyl)-3-isoxazolecarboxaldehyde is a heterocyclic compound featuring an isoxazole core substituted with a 3-thienyl group at the 5-position and an aldehyde functional group at the 3-position. The isoxazole ring, a five-membered aromatic heterocycle with oxygen and nitrogen atoms, confers electronic diversity, while the 3-thienyl moiety introduces sulfur-based π-conjugation. The aldehyde group enhances reactivity, enabling participation in condensation, nucleophilic addition, and cross-coupling reactions.

The compound’s structural features suggest applications in medicinal chemistry (e.g., as a precursor for Schiff bases) and materials science (e.g., conductive polymers). Its reactivity profile distinguishes it from ester- or amide-functionalized analogs, as discussed below.

Propriétés

Formule moléculaire |

C8H5NO2S |

|---|---|

Poids moléculaire |

179.20 g/mol |

Nom IUPAC |

5-thiophen-3-yl-1,2-oxazole-3-carbaldehyde |

InChI |

InChI=1S/C8H5NO2S/c10-4-7-3-8(11-9-7)6-1-2-12-5-6/h1-5H |

Clé InChI |

VCNFSQUQPDBGMI-UHFFFAOYSA-N |

SMILES canonique |

C1=CSC=C1C2=CC(=NO2)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Thienyl)-3-isoxazolecarboxaldehyde can be achieved through several methods. One common approach involves the condensation of aldehydes with primary nitro compounds. For instance, the reaction of 3-oxetanone with primary nitro compounds can yield isoxazole-4-carbaldehydes . Another method involves the heating of 2-formyl azirines in toluene at 200°C for 24 hours, which affords isoxazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yield reactions and scalable processes, would apply. The choice of solvents, catalysts, and reaction conditions would be optimized for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-Thienyl)-3-isoxazolecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or nitro compounds.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

5-(3-Thienyl)-3-isoxazolecarboxaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Mécanisme D'action

The mechanism of action of 5-(3-Thienyl)-3-isoxazolecarboxaldehyde involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparaison Avec Des Composés Similaires

Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate (CAS 90924-54-2)

- Molecular Formula: C₁₀H₉NO₃S

- Key Features : 2-Thienyl substituent, ethyl ester group.

- Comparison : The 2-thienyl position alters electronic properties compared to the 3-thienyl group in the target compound. The ester group increases lipophilicity and stability but reduces reactivity compared to the aldehyde .

3-(Chloromethyl)-5-(3-thienyl)-1,2,4-oxadiazole (CAS 184970-24-9)

- Molecular Formula : C₇H₅ClN₂OS

- Key Features : Oxadiazole core, chloromethyl group.

- Comparison : The oxadiazole ring exhibits greater thermal stability but reduced aromaticity compared to isoxazole. The chloromethyl group enables nucleophilic substitution, whereas the aldehyde in the target compound supports electrophilic reactions .

N-(5-Chloro-2-methylphenyl)-5-(3-hydroxy-4-methoxyphenyl)isoxazole-3-carboxamide (Compound 46)

- Molecular Formula : C₁₈H₁₆ClN₂O₄

- Key Features : Carboxamide, hydroxy-methoxy-phenyl substituent.

- Comparison : The carboxamide group enhances hydrogen-bonding capacity, improving target affinity in biological systems (e.g., enzyme inhibition). However, it lacks the aldehyde’s reactivity for further derivatization .

Reactivity and Physicochemical Properties

| Compound | Reactivity Highlights | Solubility & Stability |

|---|---|---|

| 5-(3-Thienyl)-3-isoxazolecarboxaldehyde | Aldehyde enables condensations (e.g., Schiff bases) | Polar (logP ~1.2*), oxidatively unstable |

| Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate | Ester hydrolysis to carboxylic acid | Moderate lipophilicity (logP ~2.5*) |

| 3-(Chloromethyl)-5-(3-thienyl)-1,2,4-oxadiazole | SN2 reactions at chloromethyl group | Low polarity (logP ~3.0*), stable |

| Compound 46 (carboxamide) | Hydrogen bonding with biological targets | Moderate solubility in polar solvents |

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.